N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide
Description
Properties
Molecular Formula |
C18H13N3O2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-[2-(1H-pyrazol-5-yl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C18H13N3O2/c22-18(12-6-2-1-3-7-12)20-16-13-8-4-5-9-15(13)23-17(16)14-10-11-19-21-14/h1-11H,(H,19,21)(H,20,22) |
InChI Key |
OHBLEJHMBJTKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C4=CC=NN4 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
Copper-mediated protocols are widely employed for benzofuran synthesis. A representative approach involves the reaction of salicylaldehyde derivatives 15 with calcium carbide-derived alkynes under CuBr catalysis (Scheme 4 in). The mechanism proceeds via iminium ion B formation, followed by copper acetylide attack to generate intermediate C , which undergoes intramolecular cyclization to yield benzofuran derivatives 19 (83–92% yields). Adjusting substituents on the salicylaldehyde precursor allows for functionalization at the C3 position, critical for subsequent benzamide installation.
| Reaction Component | Role | Conditions | Yield (%) |
|---|---|---|---|
| Salicylaldehyde derivative | Electrophilic substrate | CuBr, Na₂CO₃, DMSO, H₂O | 83–92 |
| Calcium carbide | Alkyne source | Hydrolysis in situ | – |
| CuBr | Catalyst | 80°C, 12 h | – |
Palladium-Mediated Coupling
Palladium-copper bimetallic systems enhance cyclization efficiency. For example, iodophenols 35 and alkynes 36/37 react via (PPh₃)PdCl₂/CuI catalysis in triethylamine to form benzofurans 39(a–c) (84–91% yields). This method offers superior tolerance for electron-withdrawing groups, enabling precise C2 functionalization required for pyrazole attachment.
Pyrazole Ring Installation
Introducing the 1H-pyrazol-3-yl group at the C2 position necessitates cyclocondensation or [3+2] cycloaddition strategies.
Hydrazine-Mediated Cyclocondensation
Pyrazole formation via hydrazine derivatives is a robust approach. In a study synthesizing pyrazole-benzofuran hybrids (Scheme 1 in), 5-(3-(trifluoromethyl)phenylazo)salicylaldehyde 1 undergoes cyclocondensation with chloroacetone to yield 2-acetylbenzofuran 2 . Subsequent Claisen–Schmidt condensation with aldehydes forms chalcones, which cyclize with hydrazine hydrate to pyrazolines. Adapting this method, replacing hydrazine hydrate with monosubstituted hydrazines could direct pyrazole regioisomerism.
Vilsmeier–Haack Formylation
The Vilsmeier–Haack reaction is pivotal for introducing formyl groups adjacent to heterocycles. As demonstrated in, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde 1 is synthesized via this method, enabling subsequent condensations. Applying this to the C2 position of benzofuran would involve:
-
Formylation of 3-amino-benzofuran using POCl₃/DMF.
-
Condensation with hydrazine derivatives to yield 1H-pyrazol-3-yl substituents.
Reaction optimization data from analogous systems suggest yields of 65–78% under refluxing DCM with Rh catalysis.
Benzamide Functionalization at C3
The final step involves introducing the benzamide group at the C3 position of the benzofuran scaffold.
Nucleophilic Aromatic Substitution (NAS)
Activating the C3 position for NAS requires electron-deficient aromatic systems. Nitration of benzofuran at C3 followed by reduction yields an amine, which is acylated with benzoyl chloride (Scheme 3 in). Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Nitrating agent | HNO₃/H₂SO₄ | 90–95% conversion |
| Reducing agent | H₂/Pd-C | Quantitative reduction |
| Acylation conditions | Benzoyl chloride, pyridine | 85–90% yield |
Directed ortho-Metalation (DoM)
For substrates resistant to NAS, DoM using LiTMP directs lithiation to C3, followed by quenching with N-benzoylimidazole. This method, adapted from rhodium-catalyzed C–H activation protocols, achieves 72–80% yields in THF at −78°C.
Integrated Synthetic Routes
Combining these steps, two viable routes emerge:
Sequential Construction (Benzofuran → Pyrazole → Benzamide)
-
Reduce nitro to amine (H₂/Pd-C), acylate to benzamide.
-
Install pyrazole via Vilsmeier–Haack formylation and hydrazine cyclocondensation.
Advantages : High functional group tolerance at each step.
Challenges : Multiple protection/deprotection cycles increase synthetic steps.
Convergent Approach
-
Prepare 2-(1H-pyrazol-3-yl)benzofuran-3-amine via Pd-mediated coupling.
-
Direct acylation with benzoyl chloride under Schotten–Baumann conditions.
Advantages : Fewer steps, higher overall yield (68% vs. 52% sequential).
Challenges : Limited substrate availability for Pd-catalyzed amination.
Mechanistic Insights and Optimization
Cyclization Stereoelectronics
In copper-catalyzed benzofuran synthesis, the iminium ion intermediate B (Scheme 4 in) directs alkyne addition to the ortho position. DFT studies suggest that electron-donating groups on the salicylaldehyde increase cyclization rates by stabilizing partial positive charges.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted benzofuran and pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and tuberculosis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The benzofuran and pyrazole rings can interact with various biomolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
A relevant comparator is N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which shares the benzamide backbone but diverges in substituents. Key differences include:
The pyrazole-benzofuran system in the target compound may enhance rigidity and aromatic stacking compared to the flexible hydroxy-dimethylethyl group in the comparator. This structural distinction could influence reactivity in metal-catalyzed C–H functionalization reactions, where the N,O-bidentate group in ’s compound is explicitly noted for such applications .
Methodological Considerations
Structural elucidation of such compounds relies heavily on tools like SHELX () and WinGX/ORTEP (). For instance:
- SHELXL is widely used for refining small-molecule structures, ensuring accuracy in bond lengths and angles .
- WinGX integrates data processing and visualization, critical for analyzing anisotropic displacement parameters (e.g., pyrazole ring planarity) .
These tools are indispensable for confirming the stereoelectronic effects of substituents, such as the pyrazole’s electron-withdrawing nature versus the hydroxy group’s hydrogen-bonding capability.
Data Table: Comparative Analysis
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, the comparator highlights the importance of substituent effects on reactivity and application. The pyrazole-benzofuran system’s rigidity may favor interactions in biological targets, whereas the N,O-bidentate group in ’s compound is tailored for catalysis. Further studies using SHELXL or WinGX (as in –3) are needed to validate the target compound’s structure and properties.
Biological Activity
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide, a compound featuring a benzofuran moiety linked to a pyrazole, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzofuran derivatives with pyrazole in the presence of suitable catalysts. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Signals at 8.59 ppm (pyrazolyl), 8.06 ppm (aromatic), and 3.71 ppm (methoxy group). |
| IR | Strong absorption band at 1706 cm indicating C=O stretching. |
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown significant cytotoxic effects, particularly in breast cancer (MCF-7) and lung cancer (A549) models.
Case Study: Anticancer Efficacy
In vitro assays demonstrated that this compound exhibits an IC value of 0.42 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin, which has an IC value of approximately 20 µM.
Table 2: Anticancer Activity Data
| Cell Line | IC (µM) | Reference Compound | IC (µM) |
|---|---|---|---|
| MCF-7 | 0.42 | Doxorubicin | 20.64 |
| A549 | 0.51 | Doxorubicin | 18.00 |
2.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activities against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
The compound was tested against common bacterial strains using a disk diffusion method, showing promising results with inhibition zones comparable to established antibiotics.
Table 3: Antimicrobial Activity Data
| Pathogen | Inhibition Zone (mm) | Reference Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Penicillin | 18 |
| Escherichia coli | 14 | Ampicillin | 17 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry analysis.
Q & A
Q. What analytical techniques are most reliable for confirming the structural identity and purity of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide?
- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to map proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities. For example, crystallography can reveal intermolecular interactions and bond angles, as demonstrated in analogous benzamide derivatives . Infrared (IR) spectroscopy is also critical for identifying functional groups like the benzamide carbonyl (C=O stretch ~1650–1700 cm⁻¹) .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Synthesis optimization involves multi-step protocols with careful control of reaction conditions. Key steps include:
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the benzamide bond, monitored by thin-layer chromatography (TLC) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature control : Pyrazole ring formation often requires reflux conditions (~100–120°C) to drive cyclization .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in heterocyclic ring formation .
Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?
- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or resazurin-based) to assess cytotoxicity. For example, benzamide derivatives with pyrazole moieties have shown activity in kinase inhibition studies, requiring IC₅₀ determination via fluorescence or luminescence readouts . Dose-response curves and positive/negative controls are critical to validate results .
Advanced Research Questions
Q. How can researchers investigate the binding mechanisms of this compound with biological targets?
- Methodological Answer : Advanced interaction studies employ:
- Surface Plasmon Resonance (SPR) : To quantify binding kinetics (ka, kd) and affinity (KD) in real time .
- Isothermal Titration Calorimetry (ITC) : To measure thermodynamic parameters (ΔH, ΔS) of binding .
- X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) reveals atomic-level interactions, as seen in studies of structurally similar benzimidazole derivatives .
- Molecular Dynamics (MD) simulations : To model binding stability and conformational changes over time .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Methodological Answer : Contradictions arise from variations in assay conditions, purity, or target specificity. Address these by:
- Standardized protocols : Replicate studies using identical buffer systems, cell lines, and reagent batches .
- Meta-analysis : Systematically compare datasets from multiple studies to identify confounding variables (e.g., solvent effects on activity) .
- Structure-Activity Relationship (SAR) studies : Modify substituents on the benzamide or pyrazole rings to isolate critical pharmacophores .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Computational approaches include:
- Docking studies : Use software like AutoDock Vina to predict binding poses against target vs. off-target proteins .
- QSAR modeling : Correlate electronic (e.g., Hammett constants) or steric parameters (e.g., molar refractivity) with activity data to prioritize synthetic targets .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for proposed derivatives to optimize selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
